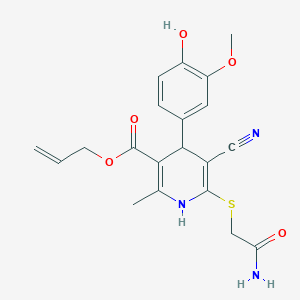

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related dihydropyridine derivatives often involves multi-component reactions, including the Hantzsch synthesis or modifications thereof. For instance, compounds with similar structures are synthesized through reactions involving enamines of acetoacetanilides with specific alkylation agents to produce thioethers and subsequent oxidation to yield substituted pyridine-thiones (Dyachenko & Chernega, 2006). These methodologies may be relevant for the compound , emphasizing the role of alkylation and oxidation in the synthesis process.

Molecular Structure Analysis

The molecular structure and crystallography of closely related compounds, such as allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, have been characterized to exhibit specific conformational features. These include a triclinic crystal system and a boat conformation of the dihydropyridine ring, stabilized by intermolecular interactions (Mohandas et al., 2019). Such insights are critical for understanding the stereochemistry and electronic properties of the target compound.

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Studies

- Crystal Structure Analysis : The compound allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, a structurally similar compound to the requested molecule, has been analyzed for its crystal structure and molecular conformation. This study helps in understanding the spatial arrangement and bonding characteristics, essential for predicting the compound's interaction with other molecules (Mohandas et al., 2019).

Bioactive Compound Synthesis and Studies

- Synthesis and Toxicity Testing : Research on pyridine derivatives, which are structurally related to the requested compound, has been conducted. These derivatives have been synthesized and tested for their insecticidal properties, demonstrating that compounds in this class can possess significant biological activities (Bakhite et al., 2014).

- Synthetic Route Development : A novel synthetic route to 1,4-dihydropyridine mono carboxylic acid derivatives, closely related to the requested compound, has been established. This research contributes to the efficient production of such compounds, which can be crucial in pharmaceutical and chemical industries (Shim et al., 1988).

Analytical and Pharmacological Research

- Sulfur-Containing Compound Analysis : Studies on sulfur-containing compounds similar to the requested molecule reveal their potential as inhibitors against tyrosinase, indicating their utility in cosmetic applications for skin whitening and anti-browning effects (Zheng et al., 2010).

- Analgesic Activity Evaluation : The analgesic activity of sulfur-containing di- and tetrahydropyridine derivatives has been assessed, demonstrating that compounds within this class can possess significant pain-relieving properties (Bibik et al., 2021).

Propiedades

IUPAC Name |

prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-4-7-28-20(26)17-11(2)23-19(29-10-16(22)25)13(9-21)18(17)12-5-6-14(24)15(8-12)27-3/h4-6,8,18,23-24H,1,7,10H2,2-3H3,(H2,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEPQTLQMDDTMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC(=C(C=C2)O)OC)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid](/img/structure/B2490833.png)

![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2490838.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490840.png)

![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2490843.png)

![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)

![(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2490849.png)

![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)

![3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B2490854.png)